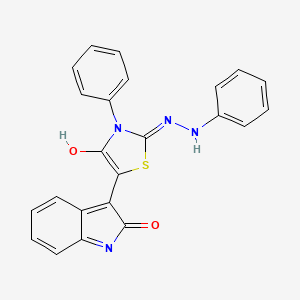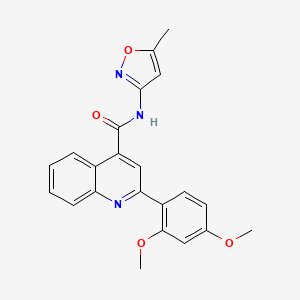![molecular formula C16H13Cl2NO4 B5971671 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5971671.png)
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the role of epidermal growth factor receptor (EGFR) in various cellular processes.
Mechanism of Action
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes that are regulated by EGFR, such as cell proliferation, differentiation, migration, and survival.
Biochemical and physiological effects:
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the cytotoxicity of various chemotherapeutic agents, such as cisplatin and paclitaxel. In addition, 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a key role in the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in various cellular processes. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for experiments. In addition, 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has a relatively short half-life, which can make it difficult to maintain its inhibitory effect over long periods of time.
Future Directions
There are several future directions for research on 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one. One area of interest is the development of more potent and selective inhibitors of EGFR, which could be used for the treatment of various cancers. Another area of interest is the identification of new downstream signaling pathways that are regulated by EGFR, which could lead to the development of new therapeutic targets for cancer treatment. Finally, the use of 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one in combination with other chemotherapeutic agents could be explored as a potential strategy for enhancing the efficacy of cancer treatment.
Synthesis Methods
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can be synthesized using a multi-step process starting from 3,4-dichloroaniline. The first step involves the conversion of 3,4-dichloroaniline to 3,4-dichloroaniline hydrochloride, which is then reacted with 2,3-dimethoxybenzaldehyde to form 3,4-dichloro-2-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form 3,4-dichloro-2-(2,3-dimethoxybenzyl)-N-(chloroacetyl)aniline, which is finally reacted with sodium hydroxide to form 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one.
Scientific Research Applications
3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has been extensively used in scientific research to study the role of EGFR in various cellular processes, such as cell proliferation, differentiation, migration, and survival. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and differentiation. 3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.
properties
IUPAC Name |
3-(3,4-dichloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-21-12-6-4-9-13(14(12)22-2)16(20)23-15(9)19-8-3-5-10(17)11(18)7-8/h3-7,15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMOWZMRACTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichloroanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)
![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)
![{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971628.png)
![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)

![ethyl 5-chloro-3-[(2-pyrazinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B5971646.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)
![7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5971659.png)